N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide
Brand Name: Vulcanchem
CAS No.: 476296-14-7
VCID: VC4596730
InChI: InChI=1S/C32H18Cl4N4O3S2/c33-23-11-5-19(13-25(23)35)27-15-44-31(37-27)39-29(41)17-1-7-21(8-2-17)43-22-9-3-18(4-10-22)30(42)40-32-38-28(16-45-32)20-6-12-24(34)26(36)14-20/h1-16H,(H,37,39,41)(H,38,40,42)
SMILES: C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC(=C(C=C6)Cl)Cl
Molecular Formula: C32H18Cl4N4O3S2
Molecular Weight: 712.44

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide

CAS No.: 476296-14-7

Cat. No.: VC4596730

Molecular Formula: C32H18Cl4N4O3S2

Molecular Weight: 712.44

* For research use only. Not for human or veterinary use.

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide - 476296-14-7

Specification

CAS No. 476296-14-7
Molecular Formula C32H18Cl4N4O3S2
Molecular Weight 712.44
IUPAC Name N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide
Standard InChI InChI=1S/C32H18Cl4N4O3S2/c33-23-11-5-19(13-25(23)35)27-15-44-31(37-27)39-29(41)17-1-7-21(8-2-17)43-22-9-3-18(4-10-22)30(42)40-32-38-28(16-45-32)20-6-12-24(34)26(36)14-20/h1-16H,(H,37,39,41)(H,38,40,42)
Standard InChI Key RORRHEBNFCUFFB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC(=C(C=C6)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₃₂H₁₈Cl₄N₄O₃S₂, with a molecular weight of 712.44 g/mol. Key structural features include:

  • Dual thiazole rings: Both heterocycles are substituted at the 4-position with 3,4-dichlorophenyl groups, enhancing hydrophobic interactions in biological systems.

  • Benzamide-phenoxy bridge: This linker facilitates conformational flexibility while maintaining electronic conjugation .

Table 1: Key Structural and Physicochemical Data

PropertyValue/DescriptionSource
Molecular FormulaC₃₂H₁₈Cl₄N₄O₃S₂
Molecular Weight712.44 g/mol
IUPAC NameAs above
SolubilityLow aqueous solubility (common for thiazoles)
LogP (Predicted)~5.2 (high lipophilicity)

Synthesis and Optimization

The synthesis involves multi-step reactions, typically beginning with thiazole ring formation followed by amide coupling :

Key Synthetic Steps

  • Thiazole Core Synthesis:

    • Cyclocondensation of thioureas with α-halo ketones (e.g., 3,4-dichlorophenacyl bromide) under acidic conditions .

    • Example: Reaction of 3,4-dichlorophenacyl bromide with thiourea derivatives yields 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine intermediates .

  • Amide Coupling:

    • Carbodiimide-mediated (e.g., EDCI/HOBt) coupling of the thiazole amine with 4-phenoxybenzoic acid derivatives .

    • Critical parameters:

      • Temperature: 60–80°C to minimize side reactions .

      • Solvent: Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Thiazole formationThiourea, 3,4-dichlorophenacyl bromide, H₂SO₄65–78
Amide couplingEDCI, HOBt, DMF, 70°C45–60

Biological Activities and Mechanisms

Table 3: Comparative Biological Data for Analogues

ActivityCompound/ClassIC₅₀/MICSource
HSET InhibitionParent thiazole120 nM
Antifungal (C. albicans)4-(3,4-Dichlorophenyl)thiazole16 µg/mL
Antibacterial (S. aureus)Fluorinated thiadiazole8 µg/mL

Structure-Activity Relationships (SAR)

Critical pharmacophoric elements include:

  • 3,4-Dichlorophenyl Groups: Enhance hydrophobic binding in enzyme pockets (e.g., kinase ATP-binding sites) .

  • Thiazole Sulfur: Essential for π-π stacking and hydrogen bonding; replacement with pyridine reduces activity >180-fold .

  • Benzamide Linker: Optimal length (n=3 methylene groups) balances flexibility and rigidity .

Computational and Mechanistic Insights

  • Molecular Docking: The compound occupies the HSET ATP-binding pocket, forming hydrogen bonds with Glu185 and Lys200 .

  • MD Simulations: Stable ligand-protein complexes over 100-ns trajectories suggest sustained target engagement .

Industrial and Research Applications

  • Drug Development: Lead candidate for HSET-dependent cancers (e.g., triple-negative breast cancer) .

  • Chemical Probes: Fluorescently tagged derivatives (e.g., TCO-conjugates) enable target validation studies .

Challenges and Future Directions

  • Synthetic Complexity: Low yields (30–45%) in scaling necessitate flow chemistry optimization .

  • Pharmacokinetics: High logP predicts poor bioavailability; prodrug strategies (e.g., esterification) are under exploration .

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